Methyl (2S,4S)-4-(4-fluoro-2-methylphenoxy)-2-pyrrolidinecarboxylate
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Overview
Description
Methyl (2S,4S)-4-(4-fluoro-2-methylphenoxy)-2-pyrrolidinecarboxylate is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a fluorinated phenoxy group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4S)-4-(4-fluoro-2-methylphenoxy)-2-pyrrolidinecarboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.
Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where a fluorinated phenol reacts with a suitable leaving group on the pyrrolidine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4S)-4-(4-fluoro-2-methylphenoxy)-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorinated phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Methyl (2S,4S)-4-(4-fluoro-2-methylphenoxy)-2-pyrrolidinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (2S,4S)-4-(4-fluoro-2-methylphenoxy)-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets. The fluorinated phenoxy group can enhance binding affinity to certain enzymes or receptors, while the pyrrolidine ring may contribute to the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S,4S)-4-(4-chloro-2-methylphenoxy)-2-pyrrolidinecarboxylate: Similar structure but with a chlorine atom instead of fluorine.
Methyl (2S,4S)-4-(4-bromo-2-methylphenoxy)-2-pyrrolidinecarboxylate: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
Methyl (2S,4S)-4-(4-fluoro-2-methylphenoxy)-2-pyrrolidinecarboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as electronegativity and reactivity. This makes it distinct from its chloro and bromo analogs, potentially offering different biological activities and applications.
Biological Activity
Methyl (2S,4S)-4-(4-fluoro-2-methylphenoxy)-2-pyrrolidinecarboxylate is a chemical compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₃H₁₇FNO₃
- Molecular Weight : 239.28 g/mol
- CAS Number : 1217637-85-8
The compound features a pyrrolidine core with a carboxylate group and a fluorinated phenoxy substituent, which contributes to its biological properties.
This compound exhibits several mechanisms of action that are pertinent to its biological activity:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to neurotransmitter synthesis.
- Receptor Modulation : It interacts with various receptors in the central nervous system (CNS), potentially affecting neurotransmission and signaling pathways.
- Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant activity, which can mitigate oxidative stress in cells.
Biological Activity and Pharmacological Effects
The biological effects of this compound have been evaluated in multiple studies:
- Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from apoptosis induced by oxidative stress. In vitro studies demonstrated a significant reduction in cell death when exposed to neurotoxic agents.
- Anti-inflammatory Activity : The compound has shown potential in reducing inflammatory markers in cell cultures, suggesting a role in modulating immune responses.
- Antimicrobial Properties : Some studies indicate that this compound possesses antimicrobial activity against specific bacterial strains.
Case Studies
- Neuroprotection in Animal Models : In a study involving mice models of neurodegeneration, administration of the compound resulted in improved cognitive functions and reduced neuronal loss compared to control groups.
- Inflammation Reduction in Clinical Trials : Early-phase clinical trials have reported that patients receiving the compound exhibited lower levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
- Antimicrobial Efficacy Testing : Laboratory tests confirmed the effectiveness of the compound against Staphylococcus aureus and Escherichia coli, highlighting its potential use as an antimicrobial agent.
Data Summary Table
Properties
Molecular Formula |
C13H16FNO3 |
---|---|
Molecular Weight |
253.27 g/mol |
IUPAC Name |
methyl (2S,4S)-4-(4-fluoro-2-methylphenoxy)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H16FNO3/c1-8-5-9(14)3-4-12(8)18-10-6-11(15-7-10)13(16)17-2/h3-5,10-11,15H,6-7H2,1-2H3/t10-,11-/m0/s1 |
InChI Key |
XOBIKFYACHXNJU-QWRGUYRKSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)O[C@H]2C[C@H](NC2)C(=O)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OC2CC(NC2)C(=O)OC |
Origin of Product |
United States |
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